3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane
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Overview
Description
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane is a fluorinated organic compound characterized by the presence of sulfur atoms in its ring structure. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions, making them valuable in various industrial applications.
Preparation Methods
The synthesis of 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane typically involves the reaction of fluorinated precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of fluorinated alkenes and sulfur dichloride in the presence of a catalyst to facilitate the ring closure and formation of the dithiepane structure. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds and formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as amines or alkoxides, leading to the formation of substituted dithiepane derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but often include a variety of functionalized dithiepane derivatives.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: Its high thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and specialty polymers.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfur atoms can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function.
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane can be compared with other fluorinated dithiepane compounds such as:
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
These compounds share similar fluorinated structures but differ in their specific functional groups and applications. The unique combination of sulfur and fluorine atoms in this compound provides distinct chemical properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
24345-54-8 |
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Molecular Formula |
C5F10S2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7-decafluorodithiepane |
InChI |
InChI=1S/C5F10S2/c6-1(7)2(8,9)4(12,13)16-17-5(14,15)3(1,10)11 |
InChI Key |
ATAOCNOWBRUFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(SSC(C1(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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